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Compound of Interest

Compound Name: Tris(perfluorophenyl)borane

Cat. No.: B164928 Get Quote

Introduction

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective and versatile Lewis acid catalyst

for the hydrosilylation of ketones and other carbonyl compounds.[1][2][3] Unlike traditional

metal-based catalysts, B(C₆F₅)₃ operates through a unique silane activation mechanism.[4][5]

[6] This pathway avoids direct coordination of the Lewis acid to the carbonyl oxygen, instead

activating the Si-H bond of the silane reagent, making it more susceptible to nucleophilic attack

by the ketone.[1][3] This catalytic system is known for its high efficiency, broad substrate scope,

and mild reaction conditions. For aldehydes and ketones, the resulting silyl ethers are typically

isolated in high yields, ranging from 75% to 96%.[4][5][7]

Mechanism of Action

The catalytic cycle is initiated by the interaction of the Lewis acidic borane with the hydrosilane.

This interaction polarizes the Si-H bond, effectively generating a transient silylium-

hydridoborate ion pair. The ketone then acts as a nucleophile, attacking the electrophilic silicon

center. Subsequently, the hydridoborate transfers a hydride to the resulting oxonium ion

intermediate to yield the silyl ether product and regenerate the borane catalyst. This

mechanism is supported by kinetic studies showing that less basic carbonyl substrates react

faster, and that an increased concentration of the carbonyl substrate can inhibit the reaction

rate.[4][5]
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High Efficiency: The reaction proceeds with low catalyst loadings, typically between 1-4

mol%.[4][5][7]

Broad Substrate Scope: Effective for the hydrosilylation of a wide range of aromatic and

aliphatic ketones.[4]

Mild Conditions: Reactions are generally carried out at room temperature.

Chemoselectivity: The catalyst system shows good chemoselectivity, for instance, reducing

ketones in the presence of amides.[3]

Experimental Protocol: General Procedure for the
Hydrosilylation of Acetophenone
This protocol provides a representative example for the B(C₆F₅)₃-catalyzed hydrosilylation of

acetophenone using triethylsilane.

Materials:

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

Acetophenone

Triethylsilane (Et₃SiH)

Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

Inert gas (Nitrogen or Argon)

Standard glassware for anhydrous reactions (e.g., Schlenk flask, syringes)

Procedure:

Reaction Setup: Under an inert atmosphere, a solution of Tris(pentafluorophenyl)borane

(e.g., 0.02 mmol, 2 mol%) in anhydrous dichloromethane (1 mL) is prepared in a flame-dried

Schlenk flask equipped with a magnetic stir bar.
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Addition of Reactants: To the stirred catalyst solution, acetophenone (1.0 mmol, 1.0 equiv) is

added via syringe, followed by the addition of triethylsilane (1.2 mmol, 1.2 equiv).

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of

the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Work-up: Upon completion, the reaction is quenched by the addition of a small amount of

water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated,

and the aqueous layer is extracted with dichloromethane. The combined organic layers are

dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced

pressure.

Purification: The crude product, a silyl ether, can be purified by column chromatography on

silica gel if necessary.

Quantitative Data Summary
The following table summarizes representative data for the B(C₆F₅)₃-catalyzed hydrosilylation

of various ketones.
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Entry
Ketone
Substrate

Silane
Reagent

Catalyst
Loading
(mol%)

Solvent Time (h) Yield (%)

1
Acetophen

one

Triethylsila

ne
2

Dichlorome

thane
0.5 95

2
Benzophen

one

Triethylsila

ne
2

Dichlorome

thane
1 96

3
Cyclohexa

none

Triethylsila

ne
2

Dichlorome

thane
0.5 92

4

4-

Methoxyac

etophenon

e

Triethylsila

ne
2

Dichlorome

thane
0.25 94

5

4-

Nitroacetop

henone

Triethylsila

ne
2

Dichlorome

thane
2 85

Note: The data presented are representative examples and may vary based on specific

reaction conditions and scales.
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Reaction Preparation
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Add hydrosilane
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Caption: Workflow for B(C₆F₅)₃ catalyzed hydrosilylation of ketones.
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Catalytic Cycle Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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